

Introduction: The Analytical Imperative for Tetrahydro Furosemide

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Compound of Interest

Compound Name: Tetrahydro Furosemide

Cat. No.: B601994

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In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. **Tetrahydro Furosemide** (THF), recognized as Furosemide EP Impurity F, is a critical compound to monitor in the manufacturing of the potent diuretic, Furosemide.[1][2] Its structural similarity to the parent drug necessitates robust analytical methodologies to ensure the purity, safety, and efficacy of the final pharmaceutical product. The molecular formula of **Tetrahydro Furosemide** is $C_{12}H_{15}ClN_2O_5S$, with a molecular weight of 334.78 g/mol .[1]

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the definitive structural analysis of **Tetrahydro Furosemide**. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causality behind experimental choices and the logic of data interpretation. We will harness the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated analytical picture of the molecule. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application provides the high degree of certainty required by stringent regulatory standards.[3][4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[3][6] It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C .^{[7][8]} For a molecule like **Tetrahydro Furosemide**, NMR is indispensable for confirming the core aromatic structure, the nature of its substituents, and critically, the saturation of the furan ring that distinguishes it from Furosemide.

Expertise & Causality: The 'Why' Behind the NMR

Experiment

The choice of NMR is driven by its ability to provide an unambiguous atom-by-atom map of the molecule. While other techniques can confirm functional groups or molecular weight, only NMR can definitively establish the precise isomerism and connectivity. For instance, confirming the tetrahydrofuran moiety versus the furan ring in Furosemide requires the detailed proton and carbon environment data that NMR provides. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are chosen not just for confirmation, but as a self-validating system to trace the spin-spin couplings between adjacent protons and directly link protons to their attached carbons, respectively, leaving no ambiguity in the final assignment.^{[9][10]}

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **Tetrahydro Furosemide** reference standard. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide- d_6 (DMSO- d_6), which is chosen for its excellent ability to dissolve a wide range of organic compounds and its non-interfering solvent peaks in most regions of the spectrum.
- **Instrumentation:** Transfer the solution to a standard 5 mm NMR tube. The analysis is performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.^[9]
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a greater number of scans and a longer acquisition time are required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
- 2D NMR Acquisition (for full verification): Perform standard COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish H-H connectivities, direct C-H correlations, and long-range C-H correlations, respectively.

Data Interpretation and Predicted Spectral Data

The structure of **Tetrahydro Furosemide** suggests a complex but interpretable set of signals. The aromatic region will show protons on the substituted benzene ring, while the aliphatic region will be characterized by signals from the tetrahydrofurfuryl side chain.

Table 1: Predicted ^1H NMR Data for **Tetrahydro Furosemide** (in DMSO-d₆)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	Broad Singlet	1H	COOH	Acidic proton, often broad and downfield.
~8.0-8.2	Singlet	1H	Ar-H	Aromatic proton ortho to the carboxylic acid group.
~7.5-7.7	Broad Singlet	2H	SO ₂ NH ₂	Sulfonamide protons, often broad.
~7.0-7.2	Singlet	1H	Ar-H	Aromatic proton ortho to the chlorine atom.
~6.8-7.0	Triplet	1H	NH	Secondary amine proton, coupled to the adjacent CH ₂ group.
~3.8-4.0	Multiplet	1H	O-CH	Methine proton on the tetrahydrofuran ring adjacent to oxygen.
~3.6-3.8	Multiplet	2H	O-CH ₂	Methylene protons on the tetrahydrofuran ring adjacent to oxygen.
~3.3-3.5	Multiplet	2H	N-CH ₂	Methylene protons adjacent

to the secondary amine.

~1.7-2.0

Multiplet

4H

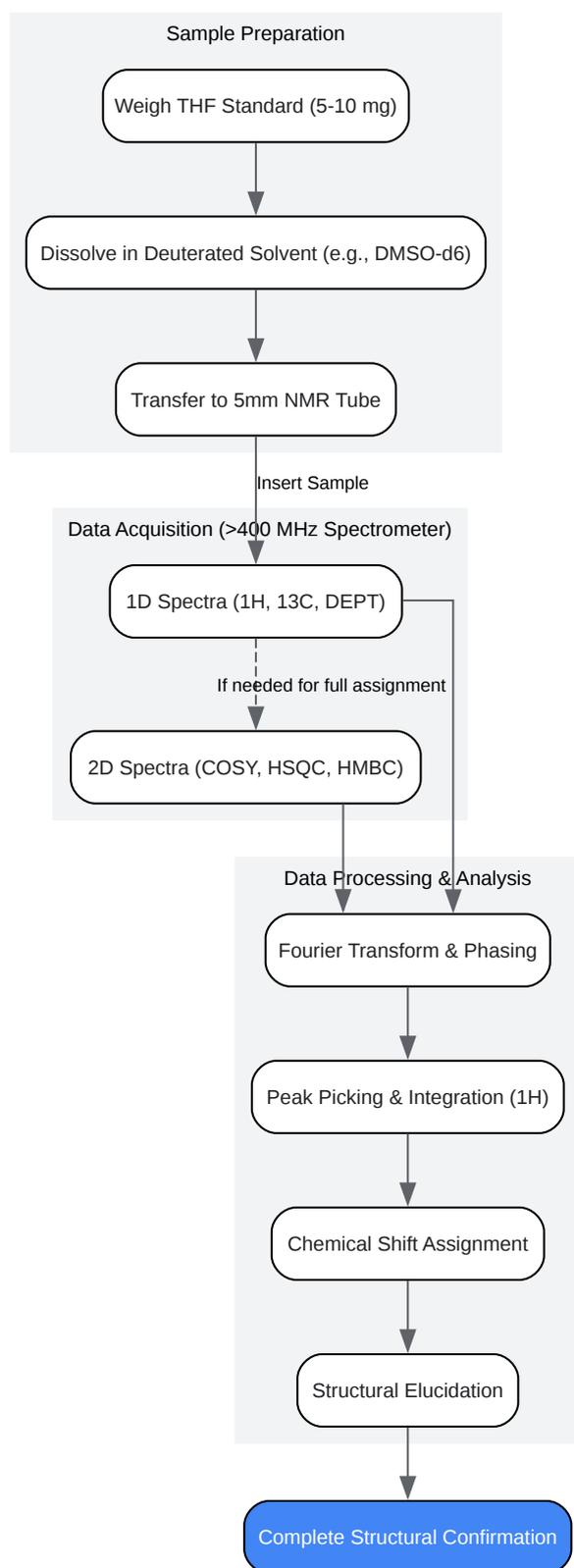
CH₂-CH₂

The two remaining methylene groups on the tetrahydrofuran ring.

Table 2: Predicted ¹³C NMR Data for **Tetrahydro Furosemide**

Predicted Chemical Shift (δ, ppm)	Carbon Type	Assignment
~168	Quaternary	C=O (Carboxylic Acid)
~150	Quaternary	C-NH (Aromatic)
~145	Quaternary	C-SO ₂ NH ₂ (Aromatic)
~135	Quaternary	C-Cl (Aromatic)
~130	CH	CH (Aromatic)
~120	Quaternary	C-COOH (Aromatic)
~115	CH	CH (Aromatic)
~78	CH	O-CH (Tetrahydrofuran)
~68	CH ₂	O-CH ₂ (Tetrahydrofuran)
~45	CH ₂	N-CH ₂
~28	CH ₂	CH ₂ (Tetrahydrofuran)
~25	CH ₂	CH ₂ (Tetrahydrofuran)

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR-based structural elucidation of **Tetrahydro Furosemide**.

Part 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular weight information and invaluable structural clues through fragmentation analysis.^{[11][12]} For **Tetrahydro Furosemide**, MS serves two primary functions: first, to confirm the molecular formula via high-resolution mass measurement, and second, to support the proposed structure by analyzing the fragmentation patterns, which act as a molecular fingerprint.^{[13][14]}

Expertise & Causality: The 'Why' Behind the MS Experiment

The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. ESI allows the intact molecule to be ionized with minimal fragmentation, ensuring the molecular ion (e.g., $[M-H]^-$ or $[M+H]^+$) is clearly observed. This is critical for unambiguous molecular weight determination. Coupling this with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the calculation of a unique elemental formula ($C_{12}H_{15}ClN_2O_5S$), effectively ruling out other potential impurities with the same nominal mass. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, providing pieces of the structure that can be reassembled to validate the connectivities established by NMR.^[14]
^[15]

Experimental Protocol: High-Resolution LC-MS

- **Sample Preparation:** Prepare a dilute solution of **Tetrahydro Furosemide** (~1-10 $\mu\text{g/mL}$) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water.
- **Chromatography (LC):** Inject the sample into an HPLC system, typically with a C18 column. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential minor impurities before it enters the mass spectrometer.
- **Ionization:** The column eluent is directed into an ESI source. For **Tetrahydro Furosemide**, analysis can be performed in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes to

maximize information. The carboxylic acid and sulfonamide groups make it particularly amenable to negative ion mode.

- **Mass Analysis (Full Scan):** The mass analyzer is scanned over a relevant m/z range (e.g., 100-500 Da) to detect the accurate mass of the molecular ion.
- **Tandem MS (MS/MS):** The molecular ion (e.g., m/z 333.0 for $[M-H]^-$) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are analyzed.

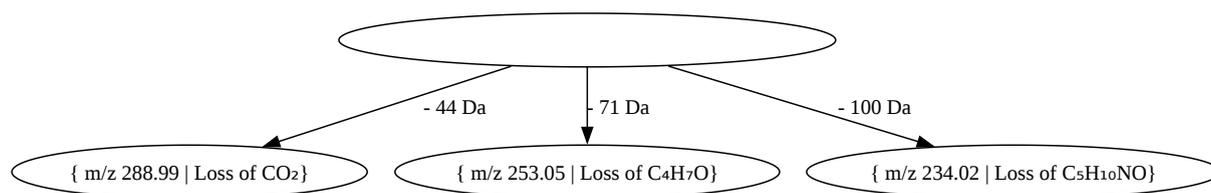
Data Interpretation and Predicted Fragmentation

The molecular weight of $C_{12}H_{15}ClN_2O_5S$ is 334.78. In negative ion mode, the deprotonated molecule $[M-H]^-$ would have an exact mass of approximately 333.03.

Table 3: Predicted High-Resolution MS and MS/MS Fragments for **Tetrahydro Furosemide** ($[M-H]^-$)

m/z (Predicted)	Ion Formula	Description of Loss
333.03	$[C_{12}H_{14}ClN_2O_5S]^-$	Molecular Ion $[M-H]^-$
288.99	$[C_{12}H_{12}ClN_2O_3S]^-$	Loss of CO_2 (44 Da) from the carboxylic acid
253.05	$[C_8H_8ClN_2O_3S]^-$	Loss of the tetrahydrofurfuryl group (C_4H_7O , 71 Da) via cleavage of the C-N bond
234.02	$[C_7H_5ClO_3S]^-$	Loss of the tetrahydrofurfurylmethylamine side chain ($C_5H_{10}NO$, 100 Da)
81.01	$[C_4H_5O_2]^-$	Fragment corresponding to the loss of the tetrahydrofuran ring itself with rearrangement

Visualization: Proposed MS/MS Fragmentation Pathway



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Caption: Standard workflow for the FTIR-ATR analysis of **Tetrahydro Furosemide**.

Conclusion: A Synergistic Approach to Absolute Confidence

The structural elucidation of a pharmaceutical compound like **Tetrahydro Furosemide** is a process of building a multi-faceted, self-validating argument. No single technique can provide the absolute certainty required in a regulated environment. This guide demonstrates that a synergistic application of NMR, MS, and IR spectroscopy creates an unassailable analytical conclusion.

- Mass Spectrometry establishes the correct molecular formula and provides pieces of the structural puzzle through fragmentation.
- Infrared Spectroscopy rapidly confirms the presence of all expected functional groups, serving as a robust identity check.
- Nuclear Magnetic Resonance Spectroscopy acts as the final arbiter, meticulously assembling the fragments and functional groups into a complete, unambiguous 3D structure with confirmed atomic connectivity.

Together, these three pillars of spectroscopic analysis provide the comprehensive characterization necessary for researchers, scientists, and drug development professionals to

confidently identify, quantify, and control **Tetrahydro Furosemide**, ensuring the integrity and safety of pharmaceutical products.

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